molecular formula C24H31NO5 B5243546 Pentyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Pentyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5243546
M. Wt: 413.5 g/mol
InChI Key: UOESYMCQHQCAFU-UHFFFAOYSA-N
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Description

Pentyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with a suitable amine to form an intermediate, which is then cyclized and esterified to produce the final compound . The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pentyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Pentyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets Pentyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Pentyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as the compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 330208-79-2
  • Molecular Formula : C31H37NO6
  • Molar Mass : 519.63 g/mol

Antioxidant Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antioxidant activity. This activity is crucial for protecting cells from oxidative stress and may contribute to the compound's therapeutic potential in preventing diseases linked to oxidative damage.

Cholinesterase Inhibition

Cholinesterase inhibitors play a vital role in the treatment of neurodegenerative diseases like Alzheimer's. Studies suggest that derivatives of hexahydroquinoline compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may enhance cholinergic transmission and improve cognitive function.

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound A0.466 ± 0.1211.89 ± 0.05
Pentyl derivativeTBDTBD

Antimicrobial Activity

The antimicrobial properties of related compounds have been evaluated against various pathogens. For instance, studies on quinoline derivatives have shown moderate to good activity against bacteria and fungi. The specific antimicrobial efficacy of this compound remains to be fully characterized but suggests potential applications in treating infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of methoxy groups in the phenyl ring enhances the electron-donating ability of the compound, allowing it to neutralize free radicals effectively.
  • Enzyme Inhibition : The structural features of the compound facilitate binding to active sites on cholinesterases and potentially other enzymes involved in metabolic pathways.
  • Interaction with Cellular Targets : Ongoing research aims to elucidate specific molecular targets within cells that may mediate the compound's effects on cellular signaling pathways.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating derivatives of hexahydroquinolines for their biological activities:

  • Synthesis and Evaluation : A study synthesized various derivatives and tested their cholinesterase inhibitory activities. The results indicated that modifications at specific positions significantly affected potency.
  • In Vivo Studies : Animal models have been employed to assess the neuroprotective effects of similar compounds in conditions mimicking Alzheimer's disease.
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have been conducted to identify which structural modifications enhance biological activity.

Properties

IUPAC Name

pentyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO5/c1-5-6-7-14-30-24(27)20-15(2)25-17-11-9-12-18(26)22(17)21(20)16-10-8-13-19(28-3)23(16)29-4/h8,10,13,21,25H,5-7,9,11-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOESYMCQHQCAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)OC)OC)C(=O)CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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